molecular formula C13H9N3O3 B8696556 2-Amino-7-nitroacridin-9(10H)-one CAS No. 65163-79-3

2-Amino-7-nitroacridin-9(10H)-one

Cat. No.: B8696556
CAS No.: 65163-79-3
M. Wt: 255.23 g/mol
InChI Key: ANBXJDLLOFTEPG-UHFFFAOYSA-N
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Description

2-Amino-7-nitroacridin-9(10H)-one (CAS 65163-79-3) is a synthetically versatile acridone derivative of significant interest in chemical and pharmacological research. This compound features a molecular formula of C13H9N3O3 and a molecular weight of 255.23 g/mol . As a member of the acridone family, it serves as a key synthetic intermediate and core structure for developing advanced fluorescent probes and therapeutic agents. In the realm of biophysical chemistry, acridone derivatives are valued fluorophores for studying protein dynamics and interactions. Researchers utilize compounds like this compound to develop fluorescence spectroscopy tools, particularly for Förster resonance energy transfer (FRET) applications that monitor short-distance molecular interactions in proteins . The amino and nitro functional groups on the acridone core allow for strategic modifications to fine-tune photophysical properties, including absorption/emission profiles and quantum yields, making these derivatives suitable for sophisticated imaging applications . This compound also holds substantial promise in anticancer research. Acridone derivatives have demonstrated potent inhibitory activity against topoisomerase II (topo II), a well-validated anticancer drug target . Specifically, structurally related nitroacridone compounds have shown significant anti-proliferative efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and leukemia (KG1) models . These inhibitors can function through multiple mechanisms, including DNA intercalation and impairment of essential nucleic acid biosynthesis, ultimately leading to cell cycle arrest and apoptosis in malignant cells . The unique dose-dependent anticancer mechanisms observed with certain acridone derivatives suggest potential for developing therapies with reduced risks of multidrug resistance and cardiotoxicity compared to conventional topo II inhibitors like doxorubicin . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a building block for synthesizing more complex acridone-based molecules or as a core structure for investigating novel mechanisms in chemical biology and medicinal chemistry.

Properties

CAS No.

65163-79-3

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

2-amino-7-nitro-10H-acridin-9-one

InChI

InChI=1S/C13H9N3O3/c14-7-1-3-11-9(5-7)13(17)10-6-8(16(18)19)2-4-12(10)15-11/h1-6H,14H2,(H,15,17)

InChI Key

ANBXJDLLOFTEPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antibacterial and Antifungal Properties
2-Amino-7-nitroacridin-9(10H)-one exhibits notable antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Research indicates that its structure allows for effective interaction with bacterial membranes and fungal cell walls, leading to cell disruption and death. This compound has been evaluated against various strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations.

Anticancer Activity
The compound has demonstrated potential as an anticancer agent. Studies have highlighted its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation. Specifically, it has shown efficacy against various cancer cell lines, including those resistant to traditional therapies . The mechanism involves the inhibition of topoisomerases and histone deacetylases, which are crucial for DNA replication and transcription.

Biochemical Research

Fluorescent Probes
Due to its unique fluorescent properties, this compound is utilized as a fluorescent probe in biochemical assays. Its ability to bind selectively to nucleic acids allows for real-time monitoring of biological processes such as DNA replication and repair mechanisms. This application is particularly useful in cellular imaging and tracking molecular interactions within live cells .

Binding Studies with Biological Macromolecules
Research has focused on the binding interactions of this compound with various biological macromolecules, including proteins and nucleic acids. These studies help elucidate the compound's mechanism of action and its potential as a therapeutic agent. The binding affinity and specificity are critical parameters that influence its effectiveness in therapeutic applications.

Material Science

Development of Novel Materials
The compound's unique chemical structure makes it suitable for developing novel materials, particularly in the field of organic electronics and photonics. Its photophysical properties can be harnessed to create materials for light-emitting devices, solar cells, and sensors . Research into polymer composites incorporating this compound has shown enhanced electrical conductivity and stability.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
4-AminoacridineAmino group at position 4Antibacterial
9-AminoacridineAmino group at position 9Antifungal
7-NitroacridineNitro group at position 7Antimicrobial
3-AminoacridineAmino group at position 3Cytotoxic

What distinguishes this compound from these compounds is its specific combination of both amino and nitro groups at critical positions on the acridine structure, enhancing its solubility and reactivity compared to other derivatives.

Comparison with Similar Compounds

Substituent Effects and Physical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight Key Spectral Data (IR/NMR) Reference
This compound 2-NH₂, 7-NO₂ Not reported 269.23* Not available in evidence
7-(Dimethylamino)-1,3-diphenylacridin-9(10H)-one (2b) 7-NMe₂, 1,3-Ph 299–300 392.49 IR: 2863, 2788 cm⁻¹ (NMe₂); ¹H-NMR: δ 11.67 (s, NH)
4-Chloro-10-methyl-2-nitroacridin-9(10H)-one 2-NO₂, 4-Cl, 10-Me Not reported 288.69 Not available
7-Fluoro-1,3-diphenylacridin-9(10H)-one (3c) 7-F, 1,3-Ph 320–321 390.48 ¹H-NMR: δ 11.93 (bs, NH); IR: 1625 cm⁻¹ (C=O)
9-Amino-2-bromoacridine (1b) 9-NH₂, 2-Br Not reported 283.12 Synthesis via bromination of 9-aminoacridine

*Calculated based on molecular formula C₁₂H₉N₃O₃.

Key Observations :

  • Melting Points : Derivatives with halogen substituents (e.g., 7-Fluoro in 3c) exhibit higher melting points (~300°C) due to increased intermolecular interactions .
  • Spectral Signatures: Amino and nitro groups produce distinct IR absorptions (e.g., NH stretches ~3200 cm⁻¹, NO₂ ~1520/1350 cm⁻¹) and NMR shifts (e.g., NH protons at δ ~11–12 ppm) .

Insights :

  • Therapeutic Potential: Aminoacridines (e.g., 9-aminoacridine hemihydrate) are established DNA binders, suggesting the target compound may share similar mechanisms .
  • Material Science: Nitro-substituted acridinones could serve as electron-deficient cores in TADF materials, though their efficiency may lag behind phenoxazine-donor systems like 3,6-DPXZ-AD .

Preparation Methods

Cyclization of Nitro-Substituted Anthranilic Acid Derivatives

The most direct route to 2-amino-7-nitroacridin-9(10H)-one involves cyclization of pre-functionalized anthranilic acid precursors. As demonstrated in a study by Habeeb and Sheat , heating nitro-substituted anthranilic acid derivatives with polyphosphoric acid (PPA) at 121–132°C for 3 hours induces cyclization to form the acridone core. For example, compound 9 (7-nitroacridin-9(10H)-one) was synthesized from a nitro-substituted anthranilic acid analog via PPA-mediated cyclization (Table 2) . To introduce the 2-amino group, the starting anthranilic acid must already contain an amino substituent at the ortho position relative to the carboxylic acid group.

Key Data:

  • Reaction Conditions: PPA, 121–132°C, 3 hours.

  • Yield: 75–86% for analogous nitroacridinones .

  • Limitations: Requires pre-functionalized starting materials, which may necessitate multi-step synthesis.

Multi-Component Reaction Followed by Functionalization

A Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters offers a modular approach to acridone derivatives . While this method primarily yields 1,3-diarylacridin-9(10H)-ones, strategic substitution of the aniline component with a nitro group could enable the synthesis of 7-nitro analogs. Subsequent dehydrogenation using nitrobenzene under microwave irradiation (250°C, 90 minutes) affords fully aromatic acridones . Introducing the 2-amino group would require post-cyclization amination, such as Buchwald-Hartwig coupling or nucleophilic substitution.

Example Protocol:

  • Multi-Component Reaction:

    • React 4-nitroaniline (1.3 eq), chalcone (1.1 eq), and ethyl acetoacetate in ethanol with Ce(IV) catalyst.

    • Microwave-assisted cyclization at 250°C for 90 minutes.

  • Dehydrogenation:

    • Irradiate intermediate in nitrobenzene to yield 7-nitroacridin-9(10H)-one.

  • Amination:

    • Introduce amino group at position 2 via palladium-catalyzed C–N coupling.

Key Data:

  • Atom Economy: 80–81% for related acridones .

  • Challenges: Functional group tolerance during amination steps must be validated.

Regioselective Nitration and Reduction

For acridones lacking pre-installed nitro or amino groups, post-cyclization nitration and reduction offer an alternative pathway. Nitration at position 7 can be achieved using mixed acid (HNO₃/H₂SO₄), leveraging the electron-rich nature of the acridone ring. Subsequent reduction of a nitro group at position 2 (introduced via directed ortho-metallation) would yield the target compound. This method aligns with strategies used in acridone alkaloid synthesis .

Example Protocol:

  • Nitration:

    • Treat acridin-9(10H)-one with HNO₃/H₂SO₄ at 0°C to install nitro group at position 7.

  • Directed Amination:

    • Use lithium diisopropylamide (LDA) to deprotonate position 2, followed by reaction with an aminating agent (e.g., O-benzoylhydroxylamine).

Key Data:

  • Nitration Yield: ~70% (estimated from analogous reactions) .

  • Amination Efficiency: Dependent on directing group and reaction conditions.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Cyclization of Pre-Substituted PrecursorsHigh regioselectivity; minimal post-functionalizationRequires specialized starting materials75–86%
Multi-Component ReactionAtom-economical; scalableLimited scope for nitro/amino compatibility80–94%
Post-Cyclization ModificationFlexibility in functionalizationMulti-step; risk of over-nitration60–70%

Mechanistic Considerations

  • PPA-Mediated Cyclization: The acidic environment of PPA facilitates protonation of carbonyl groups, promoting electrophilic aromatic substitution and cyclization .

  • Microwave-Assisted Dehydrogenation: Microwave irradiation enhances reaction efficiency by enabling rapid heating, particularly in high-boiling solvents like nitrobenzene .

  • Directed Functionalization: Substituents on the acridone ring influence reactivity. For instance, nitro groups deactivate the ring toward electrophilic substitution, necessitating careful planning of synthetic sequences .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-7-nitroacridin-9(10H)-one, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nitration and amination of acridinone precursors. Key parameters include temperature control (150–200°C for nitro-group stabilization) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Thermal analysis of related acridinones suggests monitoring volatilization to avoid decomposition . Optimize yields via stepwise purification (e.g., column chromatography) and validate purity using HPLC (>95% threshold) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm amino and nitro substituents. Chemical shifts for aromatic protons typically appear at 7.5–8.5 ppm, with nitro groups causing deshielding .
  • IR : Identify NH stretches (~3400 cm1^{-1}) and nitro symmetric/asymmetric vibrations (~1520 and 1350 cm1^{-1}) .
  • XRD : For crystalline samples, compare unit cell parameters (e.g., space group, bond angles) to structurally similar phenothiazine derivatives .

Q. What stability profiles are observed under varying storage conditions?

  • Methodological Answer : Stability studies on analogous acridinones indicate degradation under prolonged UV exposure (>72 hours). Store in amber vials at 4°C in inert atmospheres (N2_2). Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C, suggesting compatibility with high-temperature reactions below this threshold .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., inconsistent reaction yields or spectral interpretations) be systematically resolved?

  • Methodological Answer :

  • Replication : Repeat experiments with controlled variables (e.g., solvent purity, catalyst batches) to isolate inconsistencies .
  • Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations for electronic structure) .
  • Statistical Analysis : Apply ANOVA to assess significance of yield variations across reaction conditions .

Q. What methodological considerations are critical for studying photophysical properties (e.g., fluorescence quantum yield)?

  • Methodological Answer :

  • Instrument Calibration : Use standard fluorophores (e.g., quinine sulfate) to calibrate spectrofluorometers .
  • Solvent Effects : Test in solvents of varying polarity (e.g., ethanol vs. cyclohexane) to correlate Stokes shifts with dielectric constants .
  • Quenching Studies : Introduce nitro-group electron-withdrawing effects into Marcus theory models to predict charge-transfer behavior .

Q. How can computational chemistry complement experimental data in predicting reactivity?

  • Methodological Answer :

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing electron affinity .
  • MD Simulations : Simulate solvent interactions to optimize reaction media (e.g., DMSO vs. THF) .

Key Considerations for Methodological Rigor

  • Triangulation : Combine experimental, computational, and literature data to validate findings .
  • Control Experiments : Include blanks and known analogs (e.g., 2-chloroacridin-9(10H)-one) to benchmark results .
  • Ethical Compliance : Adhere to safety protocols for nitro-containing compounds (e.g., PPE, fume hoods) .

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